(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate
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Overview
Description
(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butoxy group, a hydrazinyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The tert-butyloxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amino acid can then undergo further reactions to introduce the hydrazinyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butyloxycarbonyl group . This method offers advantages in terms of scalability and environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amines or alcohols.
Scientific Research Applications
(S
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydrazinyl-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-10-12(13(19)18-16)17-14(20)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQLPRSPFCCGLP-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427174 |
Source
|
Record name | (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-21-5 |
Source
|
Record name | (S)-Benzyl (3-(tert-butoxy)-1-hydrazinyl-1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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